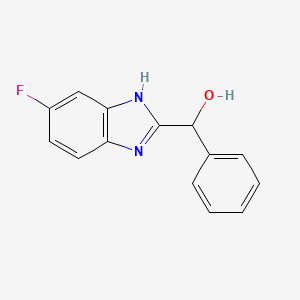

(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

Description

(5-Fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol is a fluorinated benzimidazole derivative with the molecular formula C₁₄H₁₁FN₂O. The compound features a benzimidazole core substituted with a fluorine atom at the 5-position and a hydroxymethylphenyl group at the 2-position. Benzimidazoles are heterocyclic aromatic systems known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name |

(6-fluoro-1H-benzimidazol-2-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O/c15-10-6-7-11-12(8-10)17-14(16-11)13(18)9-4-2-1-3-5-9/h1-8,13,18H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTJFLZJDDJOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC3=C(N2)C=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Reactions

Benzimidazole cores are commonly synthesized via condensation of o-phenylenediamines with carboxylic acids, aldehydes, or their derivatives under acidic or oxidative conditions. For fluorinated derivatives, the fluoro-substituted o-phenylenediamine or corresponding fluorinated precursors are employed.

- Typical route: Condensation of 4-fluoro-o-phenylenediamine with benzaldehyde derivatives, followed by cyclization to form the benzimidazole ring.

- The phenylmethanol moiety can be introduced either by using benzaldehyde as the aldehyde source or by subsequent functional group transformations.

Suzuki-Miyaura Cross-Coupling Reactions

Recent literature highlights the utility of Suzuki coupling in assembling biaryl and heteroaryl frameworks, including benzimidazole derivatives.

- Brominated benzimidazole intermediates can undergo Suzuki coupling with phenylboronic acids to install the phenyl group at the 2-position.

- This method allows late-stage diversification and incorporation of fluorine substituents on the benzimidazole ring.

Alkylation and Reduction Strategies

- Alkylation of aminobenzimidazole intermediates with halomethyl phenyl derivatives followed by reduction can yield the phenylmethanol substituent.

- Reduction of nitro groups and ring closure reactions are often employed in multi-step syntheses to build the benzimidazole core with desired substituents.

Specific Preparation Routes Relevant to (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

Fluorinated Benzimidazole Synthesis

Fluorine substitution at the 5-position of benzimidazole generally requires starting materials such as 4-fluoro-o-phenylenediamine or fluorinated anilines.

- The condensation of 4-fluoro-o-phenylenediamine with benzaldehyde or benzaldehyde derivatives under acidic conditions yields 5-fluoro-1H-benzimidazole intermediates.

- Subsequent functionalization at the 2-position with a phenylmethanol group can be achieved through nucleophilic substitution or cross-coupling reactions.

Synthesis of (5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol as a Model Compound

Although direct data on (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol is limited, the synthesis of closely related compounds such as (5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol provides insight:

- Alkylation of 5-fluoro-1H-benzimidazole with methylating agents followed by hydroxymethylation can yield the methanol-substituted benzimidazole.

- This stepwise approach suggests that phenylmethanol substitution could be introduced via similar alkylation or cross-coupling methods.

Representative Synthetic Scheme (Hypothetical)

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 4-fluoro-o-phenylenediamine | Condensation with benzaldehyde, acidic catalyst (e.g., HCl), reflux | 5-fluoro-1H-benzimidazol-2-yl-phenylmethanol precursor | Cyclization forms benzimidazole core |

| 2 | Brominated 5-fluoro-benzimidazole intermediate | Suzuki coupling with phenylboronic acid, Pd catalyst, base, solvent (e.g., toluene) | 5-fluoro-1H-1,3-benzodiazol-2-yl-phenyl derivative | Installation of phenyl group at C-2 |

| 3 | Phenyl-substituted benzimidazole | Hydroxymethylation or reduction of aldehyde group | (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol | Introduction of methanol substituent |

Analytical Data and Research Findings

Physical and Chemical Properties

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C14H10FN2O | Estimated for (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol |

| Molecular Weight | ~244 g/mol | Calculated based on formula |

| Melting Point | Not explicitly reported | Related benzimidazole derivatives range 206-211 °C |

| Appearance | Powder | Typical for benzimidazole derivatives |

Spectroscopic Characterization

- NMR Spectroscopy: Characteristic signals for benzimidazole ring protons, fluorine coupling patterns, and phenylmethanol protons.

- Mass Spectrometry: Molecular ion peak consistent with fluorinated benzimidazole phenylmethanol.

- IR Spectroscopy: Bands corresponding to hydroxyl group (~3400 cm⁻¹), aromatic C-H, and C-F stretching.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Condensation of fluorinated o-phenylenediamine with benzaldehyde | Direct ring formation with phenyl substituent | Straightforward, well-established | May require optimization for fluorinated substrates |

| Suzuki-Miyaura cross-coupling of brominated benzimidazole with phenylboronic acid | Late-stage functionalization | High selectivity, modular | Requires palladium catalyst, expensive reagents |

| Alkylation of benzimidazole with halomethyl phenyl derivatives | Introduces phenylmethanol substituent | Versatile, adaptable to various substituents | Multi-step, may need protection/deprotection |

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol is in the field of anticancer research. Studies have indicated that compounds containing benzodiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The presence of the fluorine atom enhances the lipophilicity and biological activity, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has also demonstrated that this compound exhibits antimicrobial properties. It has shown efficacy against several bacterial strains, suggesting potential for use in developing new antibiotics or antimicrobial agents. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Organic Electronics

In material science, (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol can be utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electron-withdrawing fluorine group contributes to better charge transport properties, enhancing device performance .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in fluorescent sensors and probes. Its ability to emit light upon excitation can be harnessed for detecting specific ions or molecules in biological systems .

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | Antimicrobial Activity | Showed inhibition of growth in Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |

| Study 3 | Organic Electronics | Utilized in OLED fabrication leading to improved efficiency and brightness compared to control devices without the compound. |

Mechanism of Action

The mechanism of action of (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Fluorinated Benzimidazole Methanol Derivatives

Example: (1H-Benzo[d]imidazol-2-yl)(phenyl)methanol (C₁₄H₁₂N₂O)

- Structural Differences : Lacks the 5-fluoro substituent.

- Biological Activity: Non-fluorinated analogs like 2-(1H-1,3-benzodiazol-2-yl)phenol () exhibit antimicrobial and antioxidant activities, suggesting that the hydroxyphenyl group contributes to these effects. However, fluorine may enhance metabolic stability in the target compound .

Fluorinated Benzimidazole Derivatives

[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol (C₉H₈F₂N₂O)

- Structural Differences : Difluoromethyl group at position 1 vs. 5-fluoro in the target compound.

- Synthesis: Prepared via nucleophilic substitution, contrasting with the target compound’s use of sodium metabisulfite-mediated cyclization .

[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol (C₁₀H₉F₃N₂O)

- Structural Differences : Trifluoromethyl at position 5 and methyl at position 1.

- Biological Relevance: Trifluoromethyl groups are associated with improved pharmacokinetic profiles in drug design .

Benzimidazoles with Phenolic or Hydroxyl Substituents

Example: 3-{1-[(2-Hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol

- Structural Differences: Two phenolic -OH groups vs. one hydroxymethylphenyl group in the target compound.

- Impact on Properties: Solubility: Phenolic -OH groups increase water solubility, whereas the hydroxymethylphenyl group may reduce it. Activity: Phenolic derivatives show enhanced antioxidant activity due to radical scavenging, a property less pronounced in fluorinated analogs .

Benzimidazoles with Amino or Alkyl Substituents

Example: (5-Amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol (C₁₂H₁₇N₃O)

- Structural Differences: Amino group at position 5 and butyl chain at position 1.

- Molecular Weight: Lower molecular weight (219.28 g/mol) may improve bioavailability relative to the target compound (248.25 g/mol) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Fluorine Impact: The 5-fluoro substituent in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs, as seen in other fluorinated benzimidazoles .

- Activity Gaps: While phenolic analogs (e.g., ) show pronounced antioxidant activity, fluorinated derivatives may prioritize antimicrobial or anticancer effects due to altered electronic profiles.

- Synthetic Challenges: Fluorine introduction requires stringent conditions (e.g., inert atmosphere, high temperatures), as demonstrated in , which may complicate scalability compared to non-fluorinated syntheses .

Q & A

Q. What are the established synthetic routes for (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol?

The synthesis typically involves cyclocondensation of fluorinated benzodiazole precursors with phenylmethanol derivatives. A general approach includes refluxing 5-fluoro-1H-benzodiazole-2-carbaldehyde with phenyl Grignard reagents in anhydrous tetrahydrofuran (THF), followed by acid quenching and purification via column chromatography. Alternative routes utilize hydrazine hydrate and KOH in ethanol under reflux for benzodiazole ring formation, as seen in analogous compounds . Characterization employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. How is the purity of (5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol validated in academic settings?

Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and methanol:water (70:30 v/v) mobile phase at 254 nm is standard. Retention times and peak symmetry are compared against reference standards. Method validation includes linearity (20–80 µg/mL), recovery (>99%), and precision (RSD <2%) . For fluorinated analogs, detection limits as low as 0.05 µg/mL are achievable via UV detection .

Q. What spectroscopic techniques are critical for characterizing this compound?

¹H NMR (DMSO-d₆, 400 MHz) identifies key signals: δ 8.2–8.4 ppm (benzodiazole H), δ 5.6 ppm (methanol -OH, exchangeable), and δ 7.3–7.5 ppm (phenyl protons). IR spectra show O-H stretches (~3200 cm⁻¹) and C=N/C-F vibrations (1600–1500 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 259.0875) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Statistical models like inscribed design-focused multi-response nonlinear programming (MRNLP) optimize parameters such as solvent polarity (e.g., ethanol vs. DMF), catalyst load (e.g., TBAB or NaH), and temperature. For example, increasing KOH concentration (0.5–1.5 eq.) enhances cyclization efficiency in benzodiazole synthesis, while lower temperatures (60–80°C) reduce side reactions . Reaction monitoring via TLC or inline FTIR ensures real-time adjustments .

Q. What strategies resolve contradictions in spectral or crystallographic data?

Discrepancies in NMR assignments (e.g., overlapping aromatic signals) are addressed via 2D techniques (COSY, HSQC) or deuterium exchange for -OH identification. For crystallographic ambiguities, SHELX software refines X-ray diffraction data by adjusting occupancy ratios and thermal parameters, particularly for disordered fluorine or phenyl groups . Cross-validation with computational tools (e.g., DFT-optimized structures) further validates experimental data .

Q. How does fluorine substitution at position 5 influence biological or chemical reactivity?

Fluorine’s electron-withdrawing effect increases benzodiazole ring electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites). In vitro studies on fluorinated benzodiazoles show improved metabolic stability compared to non-fluorinated analogs, attributed to reduced cytochrome P450 oxidation. Computational docking (e.g., AutoDock Vina) predicts stronger hydrogen bonding with targets like PPARγ or MAO enzymes due to fluorine’s polarizability .

Q. What methodologies guide structure-activity relationship (SAR) studies for this compound?

Systematic substitution of the phenyl or benzodiazole moieties (e.g., bromo, methoxy groups) is performed via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Biological assays (e.g., IC₅₀ determinations against cancer cell lines) correlate substituent effects with activity. For example, electron-donating groups on the phenyl ring may enhance antioxidant properties, while bulky substituents reduce bioavailability .

Q. How are computational tools integrated into the study of this compound’s interactions?

Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding dynamics, while docking studies (e.g., Schrödinger Suite) predict binding poses in targets like JAK2 or 5-HT receptors. QSAR models quantify contributions of logP, polar surface area, and H-bond donors to activity . For example, fluorine’s role in improving blood-brain barrier penetration is simulated via free-energy perturbation calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.